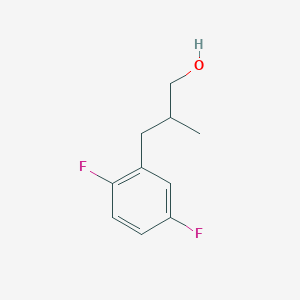
3-(2,5-Difluorophenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Difluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-2-methylpropan-1-ol typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, typically around -78°C to 0°C
Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Difluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to the corresponding alkane using strong reducing agents.
Substitution: Halogenation or nitration reactions on the aromatic ring using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration
Major Products Formed
Oxidation: 3-(2,5-Difluorophenyl)-2-methylpropan-1-one or 3-(2,5-Difluorophenyl)-2-methylpropanoic acid
Reduction: 3-(2,5-Difluorophenyl)-2-methylpropane
Substitution: 3-(2,5-Difluoro-4-bromophenyl)-2-methylpropan-1-ol or 3-(2,5-Difluoro-4-nitrophenyl)-2-methylpropan-1-ol
Aplicaciones Científicas De Investigación
3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Difluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Difluorophenyl)-2-methylpropan-1-ol
- 3-(3,5-Difluorophenyl)-2-methylpropan-1-ol
- 3-(2,5-Difluorophenyl)-2-methylpropan-2-ol
Uniqueness
3-(2,5-Difluorophenyl)-2-methylpropan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H12F2O |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
3-(2,5-difluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7,13H,4,6H2,1H3 |
Clave InChI |
XVLFNNDLHQKREF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=CC(=C1)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















